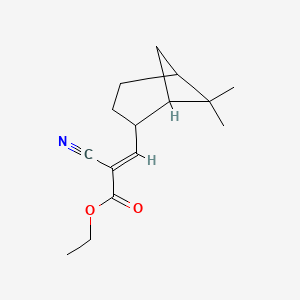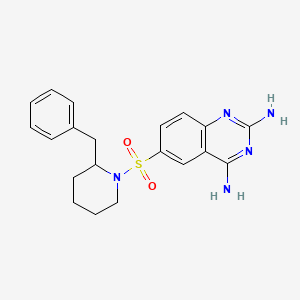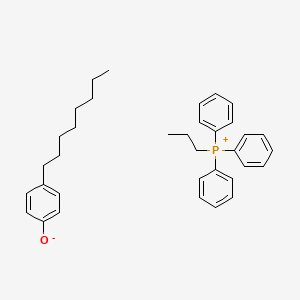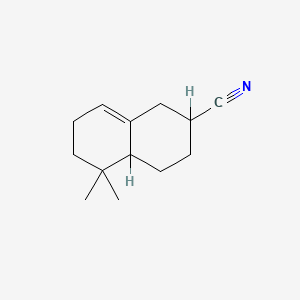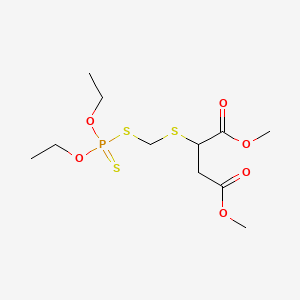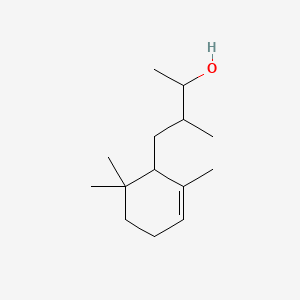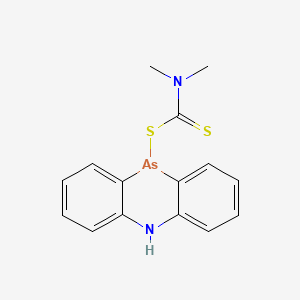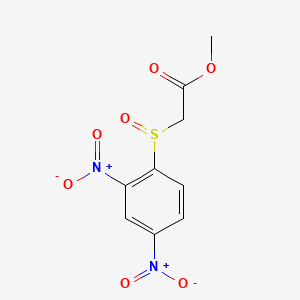
L-Leucine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide is a novel compound that incorporates the amino acid L-Leucine and a phenothiazine derivative. Phenothiazine derivatives are known for their diverse biological activities, including antihistamine, antimalarial, antipsychotic, antimicrobial, antitubercular, antiproliferative, anticancer, antifungal, and antioxidant properties
Preparation Methods
The synthesis of L-Leucine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide involves multiple steps. The initial step typically includes the preparation of the phenothiazine derivative, followed by its reaction with L-Leucine. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
L-Leucine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified phenothiazine derivatives with altered biological activities.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an anticancer and antioxidant agent . In medicine, it is explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases. In industry, it may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of L-Leucine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
L-Leucine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide is unique due to its incorporation of both L-Leucine and a phenothiazine derivative. Similar compounds include other phenothiazine derivatives such as N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide and L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide
Properties
CAS No. |
84409-80-3 |
|---|---|
Molecular Formula |
C20H24N4O2S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(2S)-2-amino-4-methyl-N'-(2-oxo-2-phenothiazin-10-ylethyl)pentanehydrazide |
InChI |
InChI=1S/C20H24N4O2S/c1-13(2)11-14(21)20(26)23-22-12-19(25)24-15-7-3-5-9-17(15)27-18-10-6-4-8-16(18)24/h3-10,13-14,22H,11-12,21H2,1-2H3,(H,23,26)/t14-/m0/s1 |
InChI Key |
YXPUXZTVLIYMTN-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)N |
Canonical SMILES |
CC(C)CC(C(=O)NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


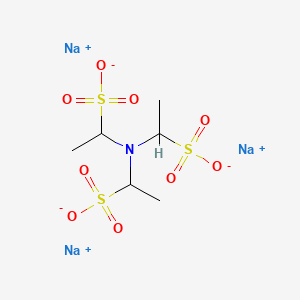
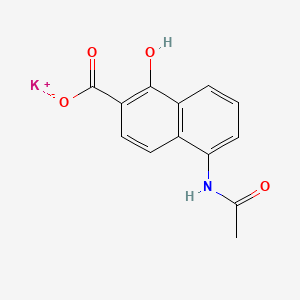
![carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate](/img/structure/B12670418.png)
